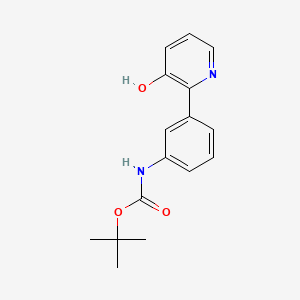

2-(3-Boc-aminophenyl)-3-hydroxypyridine

Description

Properties

IUPAC Name |

tert-butyl N-[3-(3-hydroxypyridin-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)14-13(19)8-5-9-17-14/h4-10,19H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLHMGHTYRKDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Boc-aminophenyl)-3-hydroxypyridine: Synthesis, Properties, and Applications

Introduction

2-(3-Boc-aminophenyl)-3-hydroxypyridine is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and drug discovery. Its unique molecular architecture, which combines a 3-hydroxypyridine scaffold with a Boc-protected aminophenyl moiety, presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The 3-hydroxypyridine core is a known pharmacophore, while the aminophenyl group offers a strategic point for further functionalization, making this compound a valuable intermediate in the development of new chemical entities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, grounded in established chemical principles and data from analogous structures.

Chemical Properties and Data

While a specific CAS number for 2-(3-Boc-aminophenyl)-3-hydroxypyridine is not publicly cataloged, its chemical properties can be reliably predicted based on its constituent functional groups and data from its precursors and structural isomers.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₆H₁₈N₂O₃ | Elemental composition |

| Molecular Weight | 286.33 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to light brown solid | Based on the appearance of its precursor, 2-amino-3-hydroxypyridine.[1] |

| Melting Point | Not determined; expected to be a solid at room temperature | Most Boc-protected amines and biaryl compounds are solids. |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Typical for moderately polar organic compounds. |

| pKa | The 3-hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic. | General properties of hydroxypyridines and pyridines. |

| Storage | Store in a cool, dry place away from light and strong oxidizing agents. | Standard practice for stable organic compounds. |

Synthetic Pathway: A Plausible Approach via Suzuki-Miyaura Coupling

The most logical and efficient synthetic route to 2-(3-Boc-aminophenyl)-3-hydroxypyridine is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds and is tolerant of a wide range of functional groups.[2][3]

The proposed synthesis involves two key steps:

-

Boc-protection of 2-amino-3-hydroxypyridine: The commercially available 2-amino-3-hydroxypyridine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the amino group during the subsequent coupling step.

-

Suzuki-Miyaura Coupling: The resulting Boc-protected 2-amino-3-hydroxypyridine is then coupled with 3-(Boc-amino)phenylboronic acid. Alternatively, a halogenated derivative of 3-hydroxypyridine can be coupled with the boronic acid. A more direct approach would involve the coupling of a halogenated 3-hydroxypyridine with 3-(Boc-amino)phenylboronic acid. For this guide, we will consider the coupling of 2-chloro-3-hydroxypyridine with 3-(Boc-amino)phenylboronic acid.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of 2-(3-Boc-aminophenyl)-3-hydroxypyridine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

-

2-Chloro-3-hydroxypyridine (1.0 eq)

-

3-(Boc-amino)phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-3-hydroxypyridine, 3-(Boc-amino)phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Boc-aminophenyl)-3-hydroxypyridine.

Spectroscopic and Reactivity Analysis

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The Boc group will exhibit a characteristic singlet at approximately 1.5 ppm (9H). The N-H proton of the carbamate will appear as a singlet, and the O-H proton of the hydroxyl group will also be a singlet, both of which are exchangeable with D₂O.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the Boc group (around 150-155 ppm), and the quaternary and methyl carbons of the tert-butyl group.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch of the carbamate (~3300-3400 cm⁻¹), C=O stretch of the carbamate (~1700-1720 cm⁻¹), and C=C/C=N stretching of the aromatic rings (~1450-1600 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Chemical Reactivity

The reactivity of 2-(3-Boc-aminophenyl)-3-hydroxypyridine is governed by its key functional groups:

-

Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to liberate the free amine, which can then be used for further derivatization, such as amide bond formation or arylation.

-

3-Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity. Its acidity is relatively low, but it can be deprotonated with a suitable base.

-

Pyridine and Phenyl Rings: Both aromatic rings are susceptible to electrophilic aromatic substitution, although the pyridine ring is generally less reactive than the phenyl ring. The positions of substitution will be directed by the existing substituents.

Applications in Drug Discovery

The 2-(3-aminophenyl)-3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Potential Therapeutic Areas

-

Oncology: Pyridine and aminophenyl motifs are present in numerous kinase inhibitors and other anticancer agents.[5][6] The ability to deprotect the Boc group and functionalize the resulting amine allows for the synthesis of libraries of compounds for screening against various cancer cell lines and kinase targets.

-

Inflammatory Diseases: Compounds containing the hydroxypyridine scaffold have been investigated for their anti-inflammatory properties.[7][8]

-

Neurodegenerative Diseases: The pyridine ring is a common feature in centrally active compounds.

-

Infectious Diseases: Pyridine derivatives have been explored as potential antibacterial and antiviral agents.[2]

Logical Pathway for Drug Development

Caption: A logical workflow from the core molecule to a preclinical drug candidate.

Safety and Handling

While specific toxicity data for 2-(3-Boc-aminophenyl)-3-hydroxypyridine is unavailable, it should be handled with the standard precautions for laboratory chemicals. The precursor, 2-amino-3-hydroxypyridine, is known to be an irritant.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(3-Boc-aminophenyl)-3-hydroxypyridine represents a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its synthesis via a Suzuki-Miyaura coupling is a feasible and efficient approach. The presence of multiple modifiable functional groups provides a rich platform for the generation of diverse chemical libraries for screening against a wide range of biological targets. This technical guide serves as a foundational resource for researchers and scientists looking to explore the chemistry and therapeutic potential of this promising molecular scaffold.

References

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(5), 1034-1045. [Link]

-

LookChem. tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbaMate. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 83, 203. [Link]

-

Pharmaffiliates. 2-Amino-3-hydroxypyridine. [Link]

-

Li, Y., et al. (2019). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 141(42), 16614-16619. [Link]

-

ResearchGate. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 834-855. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

-

Academia.edu. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. [Link]

-

PubMed. First Synthesis of Novel Aminophenyl Pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide Derivatives and Evaluation of Their Anticancer Activities. [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia. [Link]

-

ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]

-

ResearchGate. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine | Request PDF. [Link]

-

National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

SAGE Journals. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. youtube.com [youtube.com]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cir-safety.org [cir-safety.org]

Architectural Intermediates in Drug Discovery: Physicochemical Profiling of Boc-Protected Aminophenyl-Hydroxypyridines

Executive Summary & Introduction

Boc-protected aminophenyl-hydroxypyridines—such as 6-(3-Boc-aminophenyl)-2-hydroxypyridine and 5-(4-Boc-aminophenyl)-3-hydroxypyridine—are sophisticated, bi-functional scaffolds that have become indispensable in modern medicinal chemistry 12. Widely deployed as critical building blocks for protein degraders (PROTACs) and highly selective kinase inhibitors, these molecules offer a unique combination of hydrogen-bonding vectors and orthogonal reactivity 3.

The strategic installation of a tert-butyloxycarbonyl (Boc) group on the aniline nitrogen serves a dual purpose. First, it masks the inherent nucleophilicity of the primary amine, preventing unwanted side reactions during upstream palladium-catalyzed cross-couplings or alkylations 4. Second, it dramatically alters the physicochemical landscape of the molecule, shifting its lipophilicity and solubility profile to favor organic phase manipulations.

Structural Dynamics: The Tautomeric Paradigm

To effectively utilize these intermediates, one must understand that the hydroxypyridine core is not a static entity. It exists in a dynamic, solvent-dependent tautomeric equilibrium between the lactim (hydroxypyridine) and lactam (pyridinone) forms 5 [[6]]().

This tautomerism dictates the molecule's reactivity and its interaction with biological targets. In polar, hydrogen-bonding solvents (e.g., DMSO, water) and in the solid state, the highly dipolar pyridinone tautomer predominates due to superior solvation energies and intermolecular hydrogen-bonding networks. Conversely, in non-polar media (e.g., dichloromethane, chloroform), the equilibrium shifts toward the less polar hydroxypyridine form.

Fig 1. Tautomeric equilibrium and logical deprotection pathway of the scaffold.

Quantitative Physicochemical Properties

The addition of the Boc group transforms the highly polar, amphoteric free aminophenyl-hydroxypyridine into a well-behaved, lipophilic intermediate. The carbamate linkage effectively neutralizes the basicity of the aniline nitrogen (pKa drops from ~4.5 to < 0 for the conjugate acid), leaving the pyridine nitrogen (pKa ~3.0) and the hydroxyl group (pKa ~11.0) as the primary ionizable centers.

| Property | Value / Description |

| Representative Compound | 6-(3-Boc-Aminophenyl)-2-hydroxypyridine |

| CAS Number | 1261993-40-1 2 |

| Molecular Formula | C16H18N2O3 |

| Molecular Weight | 286.33 g/mol |

| LogP (Estimated) | 2.5 – 3.2 (Highly lipophilic due to Boc group) |

| Solubility Profile | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in H2O |

| Tautomeric State (Solid) | Predominantly 2-Pyridinone (Lactam) 5 |

| Hydrogen Bonding | Donor (Carbamate NH, Pyridinone NH); Acceptor (Carbonyls) |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that chemical protocols must be designed with built-in validation mechanisms and a deep understanding of mechanistic causality. The removal of the Boc group is a prime example. While standard acidic cleavage is trivial for simple amines, the electron-rich nature of the hydroxypyridine ring makes it highly susceptible to electrophilic aromatic substitution by the liberated tert-butyl cation.

To prevent this, a cation scavenger must be employed. The following protocol represents a self-validating system for high-fidelity deprotection.

Fig 2. Step-by-step experimental workflow for controlled Boc deprotection.

Step-by-Step Methodology: Controlled Boc-Deprotection

-

Substrate Dissolution : Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Causality: Anhydrous conditions prevent premature hydrolysis of the trifluoroacetic acid (TFA) and ensure reproducible, sharp reaction kinetics.

-

-

Scavenger Addition : Add 2.0 equivalents of triisopropylsilane (TIPS) to the stirring solution.

-

Causality: TIPS acts as a highly efficient hydride donor. It irreversibly quenches the highly reactive tert-butyl cation (generated during Boc cleavage) into inert isobutane gas, completely suppressing unwanted Friedel-Crafts-type alkylation on the electron-rich hydroxypyridine core.

-

-

Acidification : Cool the reaction vessel to 0 °C using an ice bath, then slowly add TFA to achieve a 20% v/v concentration.

-

Causality: Cooling mitigates the exothermic protonation of the pyridine nitrogen and the carbamate oxygen, reducing the risk of thermal degradation and polymerization.

-

-

Reaction Monitoring (Self-Validation) : Remove the ice bath, allow the reaction to warm to room temperature, and monitor via LC-MS every 60 minutes.

-

Validation Metric: The reaction is deemed complete when the total ion chromatogram (TIC) demonstrates the complete disappearance of the parent mass and the emergence of the [M-100+H]+ peak, corresponding to the loss of the Boc group (100 Da) and the release of CO2 and isobutylene.

-

-

Quenching & Isoelectric Isolation : Concentrate the reaction mixture under reduced pressure to remove excess TFA. Resuspend the crude oil in ethyl acetate and carefully neutralize with saturated aqueous NaHCO3 until the aqueous layer reaches exactly pH 7.5–8.0.

-

Causality: The deprotected product is amphoteric, containing both a basic aniline (pKa ~4.5) and an acidic pyridinol (pKa ~11). Adjusting the pH to ~8 ensures the molecule is at its isoelectric point (neutral state), maximizing its lipophilicity and preventing product loss in the aqueous waste.

-

-

Purification : Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the free aminophenyl-hydroxypyridine.

Reactivity & Downstream Synthetic Utility

Once cleanly deprotected, the free aminophenyl-hydroxypyridines—such as 5-(3-aminophenyl)-2-hydroxynicotinic acid—serve as incredibly versatile nucleophiles 7. The primary amino group can undergo well-established transformations, including acylation with acyl chlorides to form amides, or sulfonylation to yield sulfonamides. Furthermore, the hydroxyl group on the pyridine ring can be selectively converted into a triflate (OTf), activating that position for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to construct highly complex, multi-ring therapeutic architectures 7.

Conclusion

The successful deployment of Boc-protected aminophenyl-hydroxypyridines in drug discovery hinges on a rigorous understanding of their physicochemical properties and tautomeric behavior. By acknowledging the electronic interplay between the protected aniline and the amphoteric hydroxypyridine core, and by employing scavenger-assisted, isoelectric-controlled deprotection protocols, researchers can ensure the high-fidelity translation of these foundational building blocks into advanced pharmaceutical candidates.

References

-

6-(3-Aminophenyl)-2-hydroxypyridine, min 98%, 1 gram Source: Calpaclab URL: [Link]

-

1261893-23-5 | 5-(4-BOC-Aminophenyl)-3-hydroxypyridine Source: AA Blocks URL: [Link]

-

An Improved Synthesis of N-Boc Protected Aryl Amines Source: ResearchGate URL: [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. a2bchem.com [a2bchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 161887-04-3: 6-(3-Aminophenyl)-2(1H)-pyridinone [cymitquimica.com]

- 6. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]

- 7. 5-(3-Aminophenyl)-2-hydroxynicotinic Acid|CAS 1261896-54-1 [benchchem.com]

Strategic Access to the 3-Hydroxypyridine Scaffold: From Classical Rearrangements to C–H Activation

Executive Summary

The 3-hydroxypyridine (3-HP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for phenols and a core pharmacophore in kinase inhibitors, acetylcholinesterase inhibitors, and iron chelators (e.g., Deferiprone). Unlike its 2- and 4-isomers, which are readily accessible via

This technical guide synthesizes the most robust methodologies for accessing 3-HP derivatives, moving beyond obsolete diazotization routes to focus on scalable furan rearrangements and precision transition-metal catalysis (Cu and Ir).

Part 1: Strategic Importance & Retrosynthetic Logic

The Electronic Paradox

The pyridine ring is electron-deficient. In 2- and 4-halopyridines, the nitrogen atom stabilizes the Meisenheimer intermediate during nucleophilic substitution (

Retrosynthetic Analysis

The following diagram maps the three primary strategic disconnections for accessing the 3-HP core.

Figure 1: Retrosynthetic map illustrating the three primary access points: Direct functionalization (Blue), Rearrangement (Green), and Oxidation of Boronates (Red).

Part 2: Critical Synthetic Methodologies

The "Precision" Route: Copper-Catalyzed Hydroxylation

For medicinal chemists working with complex intermediates, direct hydroxylation of 3-bromopyridines is the gold standard. While Palladium catalysts (Buchwald-Hartwig) are effective, modern Copper systems offer a cheaper and often more robust alternative for introducing the hydroxyl group without protecting groups.

-

Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, ligand exchange with hydroxide, and reductive elimination.

-

Key Innovation: The use of specific ligands like BHMPO (N,N′-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide) or 8-hydroxyquinoline derivatives allows this reaction to proceed at lower temperatures (80–100 °C) compared to classical Ullmann conditions (>150 °C).

The "Scalable" Route: Furan Ring Expansion

When multi-gram or kilogram quantities are required, especially for simple 3-HP cores, the rearrangement of 2-acylfurans (Clauson-Kaas type) is superior.

-

Chemistry: Treatment of 2-acylfurans with ammonia (or ammonium salts) under pressure results in ring expansion.

-

Advantage: Uses renewable biomass precursors (furfural derivatives) and avoids expensive transition metals.

The "Late-Stage" Route: C-H Borylation & Oxidation

For highly substituted pyridines where halogenation patterns are difficult to install, Iridium-catalyzed C-H borylation is the method of choice.

-

Challenge: Pyridine nitrogen coordinates to the Ir catalyst, poisoning it.

-

Solution: Steric blocking of the C-2 position or using N-oxide precursors allows selective C-3 borylation. The resulting boronate is easily oxidized to the phenol using basic peroxide.

Part 3: Comparative Analysis of Methods

| Feature | Method A: Cu-Catalyzed Hydroxylation | Method B: Ir-Borylation / Oxidation | Method C: Furan Rearrangement |

| Primary Substrate | 3-Bromo/Iodopyridines | Substituted Pyridines (C-H) | 2-Acylfurans / Furfuryl amines |

| Key Reagents | CuI, Ligand (e.g., phen, BHMPO), KOH | [Ir(OMe)(cod)]2, dtbpy, HBPin | NH3 (aq), Heat, Pressure |

| Atom Economy | High | Moderate (Boron waste) | High |

| Functional Group Tolerance | Good (Esters, Nitriles survive) | Excellent (Late-stage functionalization) | Moderate (Sensitive to harsh pH) |

| Scalability | Moderate (Catalyst cost) | Low (High catalyst cost) | High (Industrial preferred) |

| Strategic Use | Drug Discovery (Lead Op) | Late-Stage Diversification | Process Chemistry (Kilo) |

Part 4: Detailed Experimental Protocol

Selected Protocol: Copper-Catalyzed Hydroxylation of 3-Bromopyridine Source Grounding: Based on the optimized conditions by Ma et al. (JACS 2016) and subsequent process improvements.

Reagents & Setup

-

Substrate: 3-Bromopyridine (1.0 equiv)

-

Catalyst: Cu(acac)₂ (2.5 mol%) or CuI (10 mol%)

-

Ligand: N,N′-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) (5 mol%) or 1,10-phenanthroline (20 mol% for simpler substrates).

-

Base: LiOH[2]·H₂O or KOH (3.0 equiv)

-

Solvent: DMSO/H₂O (v/v 3:1) - Critical for solubilizing the hydroxide.

Step-by-Step Workflow

-

Charge: To a screw-cap reaction vial equipped with a magnetic stir bar, add Cu(acac)₂ (0.025 equiv), Ligand (0.05 equiv), and LiOH·H₂O (3.0 equiv).

-

Inert: Evacuate and backfill the vial with Argon (3 cycles).

-

Solvate: Add the DMSO/H₂O mixture (concentration ~0.5 M relative to substrate) and the 3-Bromopyridine (1.0 equiv) via syringe under Argon flow.

-

Reaction: Seal the vial and heat to 100 °C for 12–24 hours.

-

QC Point: Monitor by LCMS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the phenol (M-H in negative mode).

-

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3–4 (3-hydroxypyridine is amphoteric; isoelectric precipitation is key).

-

Extraction: Extract with Ethyl Acetate (3x). Note: 3-HP is water-soluble; salting out the aqueous layer with NaCl is often necessary.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic Visualization (Cu-Catalysis)

Figure 2: Catalytic cycle for the Copper-mediated hydroxylation. The high-valent Cu(III) intermediate is stabilized by the bidentate ligand, facilitating the difficult C-O bond formation.

Part 5: References

-

Ma, D., et al. (2016).[2] "Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions." Journal of the American Chemical Society.

-

Hartwig, J. F., et al. (2014). "Iridium-Catalyzed C-H Borylation of Pyridines." Journal of the American Chemical Society.

-

Zhang, Z. (2007). "Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant." ResearchGate.

-

Banerjee, S., et al. (2022). "Pyridine: the scaffolds with significant clinical diversity."[3] RSC Advances.

-

Figshare Data. (2024). "Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands."

Sources

Strategic Discovery and Scalable Synthesis of Novel Aminopyridine Scaffolds

Executive Summary

The aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric anchor for a multitude of FDA-approved therapeutics, including Crizotinib (ALK inhibitor), Dabrafenib (BRAF inhibitor), and 4-Aminopyridine (K+ channel blocker). Its ubiquity stems from its dual capability: the pyridine nitrogen acts as a crucial hydrogen bond acceptor in kinase hinge regions, while the exocyclic amine offers a vector for solubility modulation and diversity expansion.

This guide provides a technical roadmap for the rational design and synthesis of novel aminopyridine derivatives. It moves beyond textbook definitions to address the practical challenges of C-N bond formation on electron-deficient heterocycles , offering self-validating protocols for high-throughput library generation.

Part 1: Rational Discovery Engine

Structural Logic and Pharmacophore Mapping

The discovery of novel aminopyridines is rarely serendipitous. It requires a "lock-and-key" design strategy, particularly when targeting ATP-binding sites in kinases or voltage-gated ion channels.

-

The Kinase Hinge Binder: In kinase inhibitors, the pyridine nitrogen (N1) typically accepts a hydrogen bond from the backbone amide of the hinge region, while the exocyclic amino group (at C2) donates a hydrogen bond to the backbone carbonyl. This "donor-acceptor" motif is critical for potency.

-

The Ion Channel Blocker: For voltage-gated potassium channels (e.g., Kv1), the protonated form of 4-aminopyridine mimics the potassium ion, physically occluding the pore. Substituents at the C3 position (e.g., methyl, trifluoromethyl) can modulate lipophilicity and blood-brain barrier (BBB) penetration without disrupting the cationic pharmacophore.

SAR Decision Matrix

When optimizing a hit, use the following decision matrix to guide structural modifications.

Figure 1: Strategic decision tree for optimizing aminopyridine hits based on target class.

Part 2: Advanced Synthetic Architectures

Synthesis of aminopyridines, particularly 2-aminopyridines , is historically plagued by the low reactivity of 2-halopyridines toward nucleophilic aromatic substitution (

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the "workhorse" method for drug discovery. It allows for the coupling of challenging substrates (e.g., electron-rich amines with electron-neutral chloropyridines) under mild conditions.

-

Mechanism: The cycle involves oxidative addition of the Pd(0) species into the C-Cl bond, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.

-

Critical Parameter - Ligand Selection: For sterically hindered or electron-deficient pyridines, monodentate biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) are superior to bidentate ligands (BINAP) because they promote the difficult reductive elimination step.

Pathway B: Direct C-H Functionalization (The Innovator)

For late-stage functionalization where a halogen handle is absent, direct C-H amination is a powerful alternative.

-

The Fier Reagent: Developed by Merck, this method uses a hydroxylamine-derived reagent to electrophilically aminating the pyridine C2 position via a [3,3]-sigmatropic rearrangement. This avoids the need for pre-functionalized starting materials.

Part 3: Detailed Protocol

Optimization of Buchwald-Hartwig Amination for Sterically Hindered 2-Chloropyridines

This protocol is designed for the synthesis of a library of N-substituted-2-aminopyridines , specifically targeting intermediates for kinase inhibitors where the pyridine ring contains a bulky substituent at C3.

Experimental Design & Causality

| Variable | Choice | Rationale |

| Catalyst Source | Provides a stable source of Pd(0) without contributing interfering ligands (unlike | |

| Ligand | BrettPhos | specifically designed to prevent formation of the stable Pd-amine complex and accelerate reductive elimination in primary amines. |

| Base | Strong, bulky base that ensures rapid deprotonation of the amine-Pd complex but is too bulky to coordinate tightly to Pd. | |

| Solvent | 1,4-Dioxane | High boiling point allows for thermal acceleration; compatible with microwave heating. |

Step-by-Step Methodology

Safety Note: Perform all steps in a fume hood. Palladium catalysts can be sensitizers.

-

Vessel Preparation:

-

Oven-dry a 20 mL microwave vial or a heavy-walled pressure tube.

-

Equip with a magnetic stir bar.

-

Trustworthiness Check: Flush the vial with Argon for 5 minutes. Oxygen is the primary cause of catalytic death in this cycle.

-

-

Reagent Loading (Glovebox or Schlenk Line):

-

Add 2-chloro-3-methylpyridine (1.0 equiv, 1.0 mmol, 127 mg).

-

Add Target Primary Amine (1.2 equiv, 1.2 mmol).

-

Add

(1.4 equiv, 1.4 mmol, 135 mg). -

Add

(1 mol%, 0.01 mmol, 9.2 mg). -

Add BrettPhos (2 mol%, 0.02 mmol, 10.7 mg).

-

Note: Premixing Pd and Ligand in a small volume of solvent for 5 mins before addition can enhance active catalyst formation.

-

-

Solvent Addition & Reaction:

-

Add anhydrous 1,4-Dioxane (concentration 0.2 M, 5 mL).

-

Seal the vial with a crimp cap (Teflon/silicone septum).

-

Heat to 100°C for 12 hours (oil bath) or 110°C for 1 hour (Microwave).

-

-

Workup & Purification:

-

Cool to room temperature.[1]

-

Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (SiO2).

-

Gradient: 0%

50% EtOAc in Hexanes. -

Tip: Aminopyridines can streak on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

-

-

-

Validation (Self-Check):

-

NMR: Look for the disappearance of the C-Cl signal and the appearance of the N-H broad singlet (typically 4.5-6.0 ppm).

-

LC-MS: Confirm the mass

. A clean single peak indicates successful coupling without homocoupling side products.

-

Visualizing the Catalytic Cycle

Understanding the cycle allows for troubleshooting. If the reaction stalls, it is usually at the oxidative addition (change halide) or reductive elimination (change ligand) stage.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing a bulky phosphine ligand.

Part 4: Future Outlook & Automation

The synthesis of aminopyridines is moving toward Flow Chemistry . Continuous flow reactors allow for the handling of superheated solvents (above boiling point) which can reduce Buchwald-Hartwig reaction times from hours to minutes. Furthermore, automated platforms utilizing Design of Experiments (DoE) are now standard for screening ligand/base combinations for novel, difficult substrates.

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Koo, T. S., et al. (2010). Structure-Activity Relationships of 4-Aminopyridine Derivatives as Acetylcholinesterase Inhibitors. Archives of Pharmacal Research, 33, 463–468. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Technical Guide: 2-Amino-3-Hydroxypyridine as a Pharmaceutical Intermediate

Executive Summary

2-Amino-3-hydroxypyridine (CAS 16867-03-1) is a high-value heterocyclic scaffold used extensively in the synthesis of fused pyridine derivatives. Its structural uniqueness lies in the ortho-positioning of an electron-donating amino group (-NH₂) and a phenolic hydroxyl group (-OH) on the pyridine ring. This "push-pull" electronic environment, combined with its capacity for tautomerism, makes it a versatile precursor for constructing oxazolopyridines , imidazopyridines , and pyrido-fused bicyclic systems .

This guide details the industrial synthesis of 2-amino-3-hydroxypyridine from furfural, its critical role in accessing privileged medicinal pharmacophores (such as GPIIb/GPIIIa antagonists and DNA-PK inhibitors), and provides a validated laboratory protocol for its downstream cyclization.

Chemical Profile & Tautomerism

Understanding the reactivity of 2-amino-3-hydroxypyridine requires an analysis of its tautomeric equilibrium. Unlike simple pyridines, this molecule exists in a dynamic equilibrium between the hydroxy-amine form and the oxo-imine form.

| Property | Data |

| CAS Number | 16867-03-1 |

| IUPAC Name | 2-Amino-3-pyridinol |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 170–175 °C |

| Solubility | Soluble in DMF, DMSO, dilute acids/bases; sparingly soluble in water.[1] |

| pKa Values | ~9.0 (OH), ~3.5 (Pyridine N) |

Tautomeric Implications

In solution, the compound can shift between the 2-amino-3-hydroxypyridine (aromatic) and 2-imino-3-pyridinone (non-aromatic) forms. This duality allows it to react as either a nucleophile (via the amine/hydroxyl) or an electrophile (at the carbonyl-like carbon in the imine form), facilitating diverse cyclization pathways.

Industrial Synthesis: The Furfural Route

While laboratory methods often employ the reduction of 2-hydroxy-3-nitropyridine, the dominant industrial route utilizes furfural as a renewable feedstock. This process is cost-effective and scalable.

Reaction Mechanism[2][3]

-

Ring Opening: Furfural is treated with chlorine or bromine in an aqueous medium to open the furan ring, generating an acyclic dicarbonyl intermediate.

-

Sulfonation & Cyclization: The intermediate reacts with ammonium sulfamate. The ammonia source provides the nitrogen for the pyridine ring, while the sulfamate group directs the regioselectivity.

-

Hydrolysis: The resulting sulfonated pyridine is hydrolyzed under alkaline conditions to yield the final 2-amino-3-hydroxypyridine.

Process Flow Diagram

Caption: The industrial "Furfural Route" converts renewable furan derivatives into the pyridine core via oxidative ring opening and re-cyclization.

Pharmaceutical Applications

2-Amino-3-hydroxypyridine serves as a "linchpin" intermediate. Its primary utility is not as a final drug, but as a precursor to fused heterocycles that act as bioisosteres for purines and quinolines.

A. Oxazolo[4,5-b]pyridines (GPIIb/GPIIIa Antagonists)

Reaction with carbonyl donors (e.g., phosgene, carbonyldiimidazole) cyclizes the amino and hydroxyl groups to form the oxazolo[4,5-b]pyridine core.

-

Mechanism: The hydroxyl oxygen attacks the carbonyl electrophile, followed by intramolecular closure by the amino nitrogen.

-

Therapeutic Relevance: Derivatives of this scaffold have been investigated as fibrinogen receptor (GPIIb/GPIIIa) antagonists, used to prevent thrombotic cardiovascular events.

B. DNA-PK and Kinase Inhibitors

The chelating ability of the ortho-amino-hydroxy motif allows these derivatives to bind to metal cofactors in metalloenzymes.

-

DNA-PK: Inhibitors of DNA-dependent protein kinase (DNA-PK) often require a flat, fused heteroaromatic system to intercalate DNA or bind the kinase ATP pocket. 2-Amino-3-hydroxypyridine provides the necessary hydrogen-bonding donor/acceptor motif (H-bond donor via NH, acceptor via N/O).

C. Analgesics and Anti-inflammatories

Historically, the scaffold has been used to synthesize analogs of Clonixin and Flunixin (NSAIDs) by modifying the pyridine ring to improve solubility or alter metabolic profiles.

Experimental Protocol: Synthesis of 3H-Oxazolo[4,5-b]pyridin-2-one

This protocol demonstrates the cyclization of 2-amino-3-hydroxypyridine into a fused bicyclic system, a common first step in drug discovery workflows.

Objective: Synthesize 3H-oxazolo[4,5-b]pyridin-2-one via carbonyl insertion.

Reagents & Equipment[4]

-

Precursor: 2-Amino-3-hydroxypyridine (5.5 g, 0.05 mol)[1]

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (12.15 g, 0.075 mol)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (100 mL)

-

Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology

-

Setup: Flame-dry the glassware and purge with Argon to ensure anhydrous conditions.

-

Dissolution: Charge the flask with 2-amino-3-hydroxypyridine and anhydrous THF. Stir until a suspension or partial solution is formed.

-

Addition: Add CDI in portions over 10 minutes. Note: CO₂ evolution will occur; ensure proper venting.

-

Reflux: Heat the mixture to reflux (approx. 66°C) and maintain for 5 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM).

-

Workup:

-

Evaporate the THF under reduced pressure.

-

Redissolve the residue in Dichloromethane (DCM).

-

Wash the organic phase with 5% NaOH solution (6 × 150 mL). The product (which is acidic due to the cyclic carbamate) will transfer to the aqueous phase.

-

-

Isolation:

-

Acidify the combined aqueous extracts to pH ~5 using 2N HCl.

-

The product will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry in a desiccator.

-

Yield: Typically 85–95%. Purity Check: melting point (expected >200°C) and ¹H-NMR (DMSO-d₆).

Divergent Reactivity Map

The following diagram illustrates how 2-amino-3-hydroxypyridine serves as a branching point for various chemical libraries.

Caption: The scaffold enables access to three distinct chemical spaces: oxazoles, imidazoles, and halogenated coupling partners.

Safety & Handling

-

Toxicity: Classified as Acute Tox. 3 (Oral) . It is toxic if swallowed.

-

Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

PPE: Handle only in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert gas if possible, as the amine group can oxidize over time, turning the white powder brown.

References

-

BenchChem. 2-Amino-3-Hydroxypyridine Synthesis from Furfural: An Application Note and Detailed Protocol. Retrieved from

-

PrepChem. Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one. Retrieved from

-

Clockss. Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives. Retrieved from

-

National Institutes of Health (NIH). Design, synthesis, and biological evaluation of pirenzepine analogs. Bioorg Med Chem. 2008.[2] Retrieved from

-

Jubilant Ingrevia. Safety Data Sheet: 2-Amino-3-hydroxypyridine. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Step-by-Step Boc Deprotection of 2-(3-Boc-aminophenyl)-3-hydroxypyridine

Introduction: The Strategic Importance of 2-(3-aminophenyl)-3-hydroxypyridine

The compound 2-(3-aminophenyl)-3-hydroxypyridine is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aminophenyl group attached to a hydroxypyridine core, is found in a variety of biologically active molecules and functional materials. The primary amine and hydroxyl groups provide key points for further chemical modification, making it a versatile intermediate in multi-step syntheses.[1][2]

The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection for amines under a wide range of reaction conditions.[3][4] Its facile removal under acidic conditions allows for the strategic unmasking of the amine functionality at the desired synthetic stage.[3][5] This document provides a detailed, step-by-step guide for the efficient Boc deprotection of 2-(3-Boc-aminophenyl)-3-hydroxypyridine, tailored for researchers, scientists, and drug development professionals.

Reaction Principle: The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[3][6] The most commonly employed reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[3][7]

The mechanism proceeds through the following key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[3][5][6]

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5][6]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[3][6]

-

Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (in this case, the trifluoroacetate salt).[3][6]

It is crucial to be aware of potential side reactions, such as the tert-butylation of electron-rich aromatic rings by the liberated tert-butyl cation.[8][9] While the hydroxypyridine and aminophenyl rings are susceptible to this, the use of appropriate reaction conditions and scavengers can mitigate this issue.[8][9]

Experimental Protocol: Deprotection of 2-(3-Boc-aminophenyl)-3-hydroxypyridine

This protocol outlines a standard procedure for the acidic removal of the Boc protecting group.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2-(3-Boc-aminophenyl)-3-hydroxypyridine | ≥95% | Commercially Available | Starting material |

| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich | Corrosive and hygroscopic |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Use a dry solvent |

| Saturated sodium bicarbonate (NaHCO₃) solution | For neutralization | ||

| Brine (saturated NaCl solution) | For washing | ||

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | For drying | ||

| Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Ice bath | |||

| Rotary evaporator | |||

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | For reaction monitoring | |

| Ninhydrin stain | For visualization of the amine product |

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve 2-(3-Boc-aminophenyl)-3-hydroxypyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.[3]

-

Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This initial cooling helps to control any potential exotherm upon the addition of the strong acid.[3]

-

-

Addition of Trifluoroacetic Acid (TFA):

-

Slowly add trifluoroacetic acid (TFA) (typically 10-20 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution at 0 °C.[3][10] A common and effective ratio is a 1:1 mixture of TFA and DCM.[3]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 30 minutes to 4 hours.[3]

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

-

For TLC analysis, a suitable mobile phase would be a mixture of a non-polar and a polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.[11][12] The product spot can be visualized by staining with ninhydrin, which reacts with the primary amine to produce a characteristic purple color.[11][12]

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][11]

-

The crude product will be the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as this will generate CO₂ gas.[3][11]

-

Wash the organic layer with brine to remove any residual water-soluble impurities.[10][11]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected 2-(3-aminophenyl)-3-hydroxypyridine.[10][11]

-

Visual Workflow of the Experimental Protocol

Caption: Experimental workflow for the Boc deprotection of 2-(3-Boc-aminophenyl)-3-hydroxypyridine.

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete or Sluggish Reaction | - Insufficient acid strength or concentration.- Short reaction time.- Steric hindrance around the Boc group.[8] | - Increase the concentration of TFA or the reaction time.[10]- Gentle heating (e.g., 40-50 °C) may be necessary for stubborn substrates.[10] |

| Side Product Formation (e.g., t-butylation) | - The tert-butyl cation generated during deprotection can alkylate electron-rich sites on the molecule.[8][9] | - Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[10]- Consider adding a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.[8] |

| Difficulty in Isolating the Product | - The deprotected amine salt may be highly soluble in water. | - After neutralization, ensure thorough extraction with an appropriate organic solvent.- If the product remains in the aqueous layer, consider adjusting the pH or using a different extraction solvent. |

Alternative Deprotection Methods

For substrates that are sensitive to strong acids like TFA, several milder alternatives can be considered:

-

HCl in Dioxane or Methanol: A solution of HCl in an organic solvent is a common alternative to TFA and can sometimes offer better selectivity.[13][14]

-

Lewis Acids: Reagents like zinc bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions.[8]

-

Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid can be an effective and milder deprotecting agent.[8][15]

-

Thermal Deprotection: In the absence of acid, the Boc group can be removed thermally, often in a high-boiling solvent or using flow chemistry.[8][16]

-

Water-Mediated Deprotection: Refluxing in water has been shown to be an environmentally friendly method for the deprotection of some N-Boc protected amines.[17][18]

Characterization of the Final Product

The identity and purity of the final product, 2-(3-aminophenyl)-3-hydroxypyridine, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the disappearance of the characteristic tert-butyl signal of the Boc group and the appearance of the primary amine signals.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the expected molecular weight of the deprotected product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.[11]

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[17][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves (double gloving is recommended).[17][20]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[21][22] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][19]

-

Disposal: Dispose of TFA and any contaminated materials as hazardous waste according to local regulations.[21]

References

-

Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1673 - TRIFLUOROACETIC ACID. Retrieved from [Link]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved from [Link]

-

International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

-

Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

-

Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN103772272A - Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.

-

PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

- 1. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 2. 2-(3-AMINOPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Double BOC protection selective removal method [en.highfine.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. reddit.com [reddit.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 17. amherst.edu [amherst.edu]

- 18. mcours.net [mcours.net]

- 19. ICSC 1673 - TRIFLUOROACETIC ACID [inchem.org]

- 20. isotope.com [isotope.com]

- 21. carlroth.com [carlroth.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application of 2-(3-Boc-aminophenyl)-3-hydroxypyridine in medicinal chemistry

Title: Application Notes and Protocols: 2-(3-Boc-aminophenyl)-3-hydroxypyridine in Medicinal Chemistry

Executive Summary

2-(3-Boc-aminophenyl)-3-hydroxypyridine is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. It strategically combines a 3-hydroxypyridine core —a privileged pharmacophore known for its robust metal-chelating properties—with a Boc-protected aniline moiety that provides a highly controlled synthetic handle for late-stage diversification. This guide details the structural rationale, primary therapeutic applications, and validated experimental protocols for utilizing this compound in the synthesis of targeted therapeutics, including metalloenzyme inhibitors and kinase modulators.

Structural Rationale & Pharmacophore Utility

The architectural design of 2-(3-Boc-aminophenyl)-3-hydroxypyridine offers two distinct functional domains:

-

The 3-Hydroxypyridine Core (The Warhead): The adjacent nitrogen and hydroxyl groups on the pyridine ring create a potent bidentate chelating system. This motif exhibits a high binding affinity for hard metal cations (e.g., Fe³⁺, Al³⁺) and borderline metals (e.g., Zn²⁺, Cu²⁺)[1],[2]. In drug design, it is frequently deployed as a Zinc-Binding Group (ZBG) to target metalloenzymes like Histone Deacetylases (HDACs), offering a less toxic, more pharmacokinetically stable alternative to traditional hydroxamate groups[3],[4].

-

The Boc-Aminophenyl Moiety (The Linker/Vector): The meta-substituted aniline acts as a rigid vector, directing subsequent chemical modifications toward the solvent-exposed rim of an enzyme's active site. The tert-butyloxycarbonyl (Boc) protecting group ensures the primary amine remains inert during upstream synthetic steps (e.g., cross-coupling or core functionalization) and can be selectively cleaved under acidic conditions[5],[6].

Medicinal Chemistry Applications

-

Targeted Epigenetic Inhibitors (HDACs): By substituting the mutagenic hydroxamic acid ZBG with a 3-hydroxypyridine derivative, researchers can achieve selective inhibition of specific HDAC isoforms (e.g., HDAC6 and HDAC8) while sparing HDAC1[3]. The deprotected aminophenyl group serves as the attachment point for the "linker" and "cap" groups that dictate isoform selectivity.

-

Metal Chelation Therapy & Anti-Tyrosinase Agents: The 3-hydroxypyridine scaffold is highly effective at sequestering excess iron or copper[7]. It has been successfully applied in the design of tyrosinase inhibitors, where the bidentate coordination of copper in the enzyme's active site halts melanogenesis[8].

-

Kinase Inhibitors: The heterocyclic core acts as a hydrogen-bond donor/acceptor pair, seamlessly interacting with the hinge region of various protein kinases, while the phenyl ring occupies the adjacent hydrophobic pocket[9].

Experimental Workflows & Protocols

To utilize 2-(3-Boc-aminophenyl)-3-hydroxypyridine in library synthesis, the Boc group must first be removed to expose the reactive aniline.

Mechanism of TFA-mediated Boc deprotection yielding the active amine salt.

Protocol 1: TFA-Mediated Boc Deprotection

The removal of the Boc group relies on acid-catalyzed fragmentation. Trifluoroacetic acid (TFA) is the reagent of choice due to its strong acidity and volatility, which simplifies downstream isolation[5].

Materials:

-

2-(3-Boc-aminophenyl)-3-hydroxypyridine (1.0 eq)

-

Trifluoroacetic Acid (TFA) (20.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Triisopropylsilane (TIPS) (0.1 eq) - Optional cation scavenger

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(3-Boc-aminophenyl)-3-hydroxypyridine (e.g., 1.0 mmol) in anhydrous DCM (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Chill the solution to 0 °C using an ice bath. Causality: Starting the reaction at 0 °C prevents uncontrolled exothermic degradation and minimizes side reactions from the highly reactive tert-butyl cation[10].

-

Acid Addition: Slowly add TFA (approx. 1.5 mL) dropwise to the stirring solution. If using TIPS as a scavenger to trap the tert-butyl cation and prevent ring alkylation, add it now.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Crucial Note: Do not seal the reaction vessel tightly. The decarboxylation step releases equimolar amounts of CO₂ gas, which can cause pressure buildup[11],[6].

-

Monitoring: Track reaction progress via TLC (e.g., 5% MeOH in DCM) or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA[10].

-

Isolation: The resulting 2-(3-aminophenyl)-3-hydroxypyridine trifluoroacetate salt can typically be used directly in the next coupling step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

Once deprotected, the aniline acts as a nucleophile to couple with various carboxylic acids (e.g., attaching a PROTAC linker or an HDAC surface-recognition cap).

Synthetic workflow for generating metalloenzyme inhibitors from the Boc-protected scaffold.

Step-by-Step Procedure:

-

Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to form the active ester. Causality: HATU is preferred for anilines due to its high coupling efficiency and ability to overcome the inherently lower nucleophilicity of aromatic amines compared to aliphatic amines.

-

Coupling: Add the 2-(3-aminophenyl)-3-hydroxypyridine TFA salt (1.0 eq) dissolved in a minimal amount of DMF to the activated acid solution.

-

Reaction: Stir at room temperature for 4–12 hours under an inert atmosphere (N₂ or Argon).

-

Purification: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via preparative HPLC.

Quantitative Data & Physicochemical Properties

To guide rational drug design, the following table summarizes the theoretical and observed physicochemical properties of the 3-hydroxypyridine scaffold compared to traditional moieties.

| Property / Metric | 3-Hydroxypyridine Core | Traditional Hydroxamate (SAHA) | Causality / Impact on Drug Design |

| Zn²⁺ Binding Affinity (Log β₂) | ~12.0 - 15.0 | ~9.0 - 11.0 | Higher stability of the bidentate complex leads to prolonged target residence time[2]. |

| pKa (Hydroxyl Group) | ~8.7 | ~8.0 | Ensures a significant proportion of the drug is neutral at physiological pH, improving membrane permeability. |

| Metabolic Stability | High (Aromatic ring) | Low (Prone to hydrolysis/reduction) | 3-Hydroxypyridines resist rapid plasma clearance, improving in vivo half-life[3]. |

| Toxicity Profile | Low (Used in FDA-approved Deferiprone) | High (Potential mutagenicity) | Eliminates the risk of releasing toxic hydroxylamine metabolites[1]. |

Troubleshooting & Best Practices

-

Incomplete Boc Deprotection: If LC-MS shows remaining starting material, ensure the TFA is fresh. TFA can absorb atmospheric moisture, which slows down the acid-catalyzed cleavage.

-

Alkylation Side Reactions: The tert-butyl cation generated during deprotection can occasionally alkylate the electron-rich 3-hydroxypyridine ring. Always include a scavenger like TIPS or anisole if this byproduct is observed[5].

-

Poor Amide Coupling Yields: The hydroxyl group on the pyridine ring can occasionally compete as a nucleophile, leading to esterification. If O-acylation occurs, it can usually be reversed by treating the crude mixture with a mild base (e.g., K₂CO₃ in MeOH) to selectively hydrolyze the ester while leaving the stable amide intact.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at:[Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

ResearchGate. 3-hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Available at:[Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at:[Link]

-

PubMed. Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. Available at:[Link]

-

PMC. 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. Available at:[Link]

-

ACS Publications. Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors. Available at:[Link]

-

PMC. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. One moment, please... [total-synthesis.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Application Note: 2-(3-Boc-aminophenyl)-3-hydroxypyridine as a Privileged Scaffold in Metalloenzyme Inhibitor and Radiopharmaceutical Discovery

Executive Summary

In modern drug discovery, the design of highly selective metalloenzyme inhibitors and radiopharmaceutical chelators relies heavily on bifunctional building blocks. 2-(3-Boc-aminophenyl)-3-hydroxypyridine (CAS: 1261982-52-8) has emerged as a highly versatile, advanced intermediate[1]. It combines the potent metal-chelating properties of a 3-hydroxypyridine core with an orthogonally protected meta-substituted aniline vector. This application note details the structural rationale, physicochemical profile, and validated synthetic protocols for deploying this building block in the development of targeted therapeutics.

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen over alternatives. The utility of 2-(3-Boc-aminophenyl)-3-hydroxypyridine is driven by two distinct structural features:

The 3-Hydroxypyridine Core: A Superior Zinc-Binding Group (ZBG)

Historically, hydroxamic acids have been the gold standard for chelating the catalytic zinc ion (Zn

The meta-Aminophenyl Vector: Optimal Trajectory

The spatial orientation of a drug molecule within an enzyme's catalytic tunnel is paramount. The 2-position substitution with a meta-aminophenyl group is not arbitrary. Once the Boc group is removed, the resulting aniline provides a geometric vector that optimally projects the attached linker out of the narrow HDAC catalytic tunnel toward the surface recognition cap group[4]. Additionally, the urea motifs frequently synthesized from this aniline handle are highly valued in drug discovery due to their strong hydrogen-bonding potential with surface protein residues[4].

Physicochemical & Analytical Profile

To ensure reproducibility across drug discovery campaigns, the quantitative data and analytical expectations for this building block are summarized below.

| Parameter / Metric | Specification / Expected Value | Analytical Validation Method |

| Chemical Formula | C | High-Resolution Mass Spectrometry |

| Molecular Weight | 286.33 g/mol | LC-MS (ESI+) |

| LogP (Predicted) | ~2.5 - 3.0 | RP-HPLC (Retention Time Correlation) |

| Boc Deprotection Yield | >92% (Typical) | Gravimetric Analysis |

| Primary Amine Detection | Positive (Post-deprotection) | Ninhydrin Stain (TLC) |

| Hydroxyl Integrity | Positive | Ferric Chloride (FeCl |

Divergent Synthetic Workflow

The following diagram illustrates the strategic divergence of 2-(3-Boc-aminophenyl)-3-hydroxypyridine into two major therapeutic modalities: Metalloenzyme inhibitors and Radiopharmaceuticals.

Divergent synthetic workflow of 2-(3-Boc-aminophenyl)-3-hydroxypyridine in drug discovery.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol 1: Chemoselective Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to unmask the aniline, while strictly preventing the alkylation of the electron-rich pyridinol core.

-

Preparation: Dissolve 2-(3-Boc-aminophenyl)-3-hydroxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M under a nitrogen atmosphere.

-

Scavenger Addition (Causality Step): Add Triisopropylsilane (TIPS) (2.0 eq) to the solution. Rationale: The 3-hydroxypyridine ring is highly nucleophilic. During TFA-mediated cleavage, the liberated tert-butyl carbocation can electrophilically attack the pyridine ring. TIPS acts as a sacrificial carbocation scavenger, ensuring chemoselectivity and preventing the formation of undesired tert-butylated byproducts.

-

Acid Cleavage: Cool the reaction mixture to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise until a 1:4 (v/v) TFA:DCM ratio is achieved.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Self-Validation (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

-

Validation Criteria: The starting material peak ([M+H]

= 287.1) must completely disappear. The product peak representing the free amine ([M+H]

-

-

Isolation: Concentrate the mixture under reduced pressure. Redissolve the resulting oil in a minimal amount of cold methanol and precipitate the TFA salt of the product using cold diethyl ether. Filter and dry under a vacuum.

Protocol 2: Urea-Based Cap Group Conjugation

Objective: Synthesize a urea-linked intermediate, a critical hydrogen-bonding motif used for surface recognition in HDAC inhibitors[4].

-

Free-Basing: Dissolve the deprotected 2-(3-aminophenyl)-3-hydroxypyridine TFA salt (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 10 minutes to fully neutralize the TFA salt and liberate the nucleophilic primary amine.

-

Coupling (Causality Step): Cool the solution to 0 °C. Add the desired functionalized isocyanate (1.1 eq) dropwise. Rationale: Isocyanates react rapidly and cleanly with unhindered anilines to form ureas. The urea motif is selected because its rigid, planar structure and strong hydrogen bond donor/acceptor capabilities anchor the inhibitor to the rim of the metalloenzyme's active site[4].

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase.

-

Validation Criteria 1 (Amine Consumption): Stain the plate with Ninhydrin and heat. The absence of a purple spot confirms the complete consumption of the primary amine.

-

Validation Criteria 2 (Hydroxyl Integrity): Stain a parallel plate with a 1% aqueous FeCl

solution. The appearance of a dark blue/purple spot confirms that the 3-hydroxyl group on the pyridine ring remains unreacted and available for metal chelation.

-

-

Purification: Quench the reaction with water, extract three times with Ethyl Acetate, dry the combined organic layers over anhydrous Na

SO

References

1.[4] Recent Advances in Small Molecular Modulators Targeting Histone Deacetylase 6. Taylor & Francis Online. 2.[1] 1261982-52-8 2-(3-Boc-aminophenyl)-3-hydroxypyridine. AK Scientific. 3.[2] 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. National Institutes of Health (PMC). 4.[3] Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI.

Sources

Application Note: Large-Scale Synthesis of tert-Butyl (3-(3-hydroxypyridin-2-yl)phenyl)carbamate

Executive Summary

The synthesis of tert-butyl (3-(3-hydroxypyridin-2-yl)phenyl)carbamate presents a unique chemo-selectivity and catalytic challenge. The target molecule features a biaryl axis connecting a Boc-protected aniline to a 3-hydroxypyridine ring. Direct Suzuki-Miyaura cross-coupling of unprotected 2-bromo-3-hydroxypyridine is notoriously inefficient on a large scale due to catalyst poisoning and electronic deactivation[1].

This application note details a robust, highly scalable three-step protocol: (1) O-Benzylation , (2) Suzuki-Miyaura Cross-Coupling , and (3) Hydrogenolytic Deprotection . This route is designed to minimize transition-metal contamination, avoid acidic conditions that would compromise the Boc group, and eliminate the need for large-scale chromatographic purification.

Retrosynthetic Strategy & Mechanistic Rationale

The "Unprotected" Problem

Attempting a direct cross-coupling between 2-bromo-3-hydroxypyridine and (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid typically results in stalled reactions and high palladium loading. Under the basic conditions required for transmetalation, the 3-hydroxyl group is deprotonated. The resulting pyridinolate is highly electron-rich, which severely dampens the electrophilicity of the adjacent C-Br bond, drastically slowing the Oxidative Addition of Pd(0)[1]. Furthermore, the adjacent nitrogen and oxygen atoms can act as a bidentate ligand, sequestering and poisoning the palladium catalyst.

The Orthogonal Protection Strategy

To circumvent this, the hydroxyl group must be masked. The target molecule contains an acid-sensitive tert-butoxycarbonyl (Boc) group. Therefore, protecting groups requiring acidic cleavage (e.g., MOM, MEM, or THP ethers) are strictly contraindicated. The benzyl (Bn) ether provides perfect orthogonality; it is stable to the basic aqueous conditions of the Suzuki coupling and is cleanly removed via neutral hydrogenolysis (H

Catalyst Selection

For the cross-coupling step, Pd(dppf)Cl

Workflow & Mechanistic Visualizations

Figure 1: Three-step scalable workflow for the synthesis of the target biaryl compound.

Figure 2: Suzuki-Miyaura catalytic cycle utilizing Pd(dppf)Cl2 for biaryl formation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-2-bromopyridine (Intermediate 1)

Objective: Mask the hydroxyl group to prevent catalyst poisoning and electronic deactivation.

-